Tricamba
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trichloro-6-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O3/c1-14-7-4(10)2-3(9)6(11)5(7)8(12)13/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLDITPGPXSPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042486 | |
| Record name | Tricamba | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307-49-5 | |
| Record name | Tricamba | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricamba [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricamba | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricamba | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICAMBA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK58UR1S48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Tricamba
Established Synthetic Pathways for Tricamba Production
The synthesis of 2,3,5-trichloro-6-methoxybenzoic acid (this compound) typically involves multi-step reactions, reflecting the complexities of precisely placing substituents on the aromatic ring. solubilityofthings.com While specific detailed synthetic schemes for this compound itself are not extensively detailed in the provided search results, the synthesis of related chlorinated benzoic acids and methoxy-substituted aromatic compounds often involves electrophilic aromatic substitution, halogenation, and functional group transformations. The presence of the carboxylic acid and methoxy (B1213986) groups, along with the chlorine atoms, necessitates controlled reaction conditions to achieve the desired substitution pattern.
General approaches to substituted benzoic acids can involve the carboxylation of lithiated or halogen-metal exchanged aromatic precursors. researchgate.net The introduction of chlorine atoms is typically achieved through halogenation reactions, which can be influenced by existing substituents on the aromatic ring, directing the incoming halogens to specific positions. The methoxy group is often introduced via alkylation of a hydroxyl group (phenol) with a methylating agent. The precise sequence and conditions of these steps are critical for the regioselective synthesis of this compound.
Development of this compound Analogs and Derivatives
The chemical derivatization of this compound and the development of its analogs are explored to potentially alter its properties. This involves modifying the existing functional groups or introducing new ones onto the this compound scaffold. solubilityofthings.com Research has focused on creating derivatives with potentially modified biological activities or physicochemical properties.
Synthesis of Halogenated this compound Analogs
The synthesis of halogenated analogs of compounds like this compound is a common area of research, as halogen substituents can significantly impact a molecule's electronic and steric properties. researchgate.netresearchgate.netdntb.gov.uaresearchgate.netmolaid.comablesci.com Studies have reported the synthesis of fluorine analogs of herbicides, including those structurally related to this compound. researchgate.netresearchgate.netdntb.gov.uaresearchgate.netmolaid.comablesci.com These syntheses often involve using halogenated starting materials or employing halogenation reactions on a precursor molecule at specific stages of the synthesis. For example, the efficient synthesis of aryloxy fluoroacetic acids, which are fluorine analogs of phenoxyacetic herbicides, has been achieved using appropriate phenols and bromofluoroacetic acids in the presence of a base. researchgate.net While this specifically describes phenoxyacetic acids, similar strategies involving halogen exchange or direct halogenation could be applied to the synthesis of halogenated this compound analogs.
Exploration of Other Functional Group Modifications
Beyond halogenation, other functional group modifications of aromatic acids and related structures are explored in organic synthesis. imperial.ac.ukpcbiochemres.com These modifications can include alterations to the carboxylic acid group, the methoxy group, or the introduction of other substituents onto the aromatic ring. Examples of general functional group interconversions in organic synthesis include oxidation, reduction, substitution, addition, and elimination reactions. imperial.ac.uk The modification of carboxylic acids, for instance, can involve their reduction to alcohols or conversion to esters or amides. harvard.edu The methoxy group could potentially be dealkylated to a hydroxyl group or modified through reactions at the oxygen atom, although such specific reactions on this compound are not detailed in the provided text. The introduction of other functional groups onto the chlorinated aromatic ring would require carefully controlled reactions to achieve regioselectivity, potentially involving metalation or cross-coupling reactions.
Regioselective Synthesis and Isomeric Considerations
Regioselective synthesis, the control of the site of chemical reaction, is a critical aspect in the synthesis of substituted aromatic compounds like this compound, which has specific chlorine atoms and a methoxy group at defined positions on the benzoic acid core. organic-chemistry.orgrsc.orgnih.govomair-a-khan.com Achieving the correct substitution pattern often requires careful selection of starting materials and reaction conditions. For instance, directed ortho-lithiation or halogen-metal exchange of substituted phenols followed by carboxylation has been shown to be a highly efficient strategy for the regioselective synthesis of 3-substituted salicylic (B10762653) acids. researchgate.net While this compound is a 2,3,5-trichloro-6-methoxybenzoic acid, similar strategies involving directed metalation or controlled electrophilic substitution could be employed to ensure chlorination and methoxylation occur at the desired positions relative to the carboxylic acid group.
The formation of isomers, compounds with the same molecular formula but different structural arrangements, is a potential challenge in the synthesis of substituted aromatic compounds. google.com Controlling regioselectivity is key to minimizing the formation of undesired isomers. Research into the synthesis of other complex molecules highlights the importance of understanding factors that influence reaction outcomes to favor the desired regioisomer. google.com
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and developing new synthetic routes. While detailed mechanistic studies specifically on this compound synthesis are not present in the search results, general principles of electrophilic aromatic substitution, nucleophilic substitution, and functional group transformations are applicable. For example, the mechanism of ethoxylation reactions, a type of functional group modification, can follow different pathways depending on the catalyst used, such as base-catalyzed or Lewis acid-catalyzed mechanisms. google.com Similarly, the formation of carbon-carbon bonds in the synthesis of aromatic acids can involve mechanisms like those seen in Grignard reactions or directed metalation. pcbiochemres.com Investigating the specific mechanisms of the chlorination, methoxylation, and carboxylation steps leading to this compound would involve studying intermediates, transition states, and the role of catalysts or reagents.
Scalability and Efficiency in this compound Synthesis for Research Purposes
The scalability and efficiency of synthetic routes are important considerations, particularly when preparing compounds for research purposes. dst.gov.inrsc.orgnih.govd-nb.inforesearchgate.net Scalable synthesis methods allow for the production of sufficient quantities of a compound for extensive study, including the synthesis of a library of analogs for structure-activity relationship investigations. d-nb.info Efficiency in synthesis relates to factors such as yield, reaction time, cost of reagents, and ease of purification.
Developing scalable syntheses can be challenging, as reaction mechanisms and kinetics can differ between small-scale and large-scale preparations. dst.gov.in Researchers work to optimize reaction parameters to ensure reproducibility and efficiency on a larger scale. dst.gov.inresearchgate.net Examples of scalable synthesis methods in other areas of chemistry, such as the sonochemical process for producing nanocrystals or optimized routes for natural products, highlight the strategies employed to transition from laboratory-scale to larger-scale production. dst.gov.innih.govd-nb.inforesearchgate.net For this compound synthesis for research, this would involve optimizing each step of the multi-step synthesis to maximize yield and purity while minimizing cost and time, enabling the production of gram-scale or multi-gram quantities required for comprehensive research studies. d-nb.info
Interference with Plant Hormone Regulation Pathways
Synthetic auxins like this compound disrupt the delicate balance and signaling of endogenous auxins, which are crucial for various plant developmental processes, including cell elongation, division, and differentiation orst.eduresearchgate.net.
Auxin Receptor Binding and Signal Transduction Disruption
Auxin signaling in plants is primarily mediated by a family of nuclear-localized receptor proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and Auxin F-Box (AFB) proteins nih.govupol.czf1000research.com. These proteins act as co-receptors with Auxin/INDOLE-3-ACETIC ACID INDUCIBLE (Aux/IAA) repressor proteins nih.govupol.czresearchgate.net. In the presence of auxin, the auxin molecule acts as a "molecular glue," promoting the interaction between TIR1/AFB receptors and Aux/IAA proteins upol.czf1000research.com. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the proteasome nih.govupol.czresearchgate.net. The degradation of Aux/IAA proteins releases AUXIN RESPONSE FACTOR (ARF) transcription factors, which then bind to specific DNA sequences (Auxin Response Elements or AuxRE) in the promoters of auxin-responsive genes, leading to changes in gene expression upol.czresearchgate.netfrontiersin.org.
This compound, being a synthetic auxin, is understood to bind to these TIR1/AFB auxin receptors, mimicking the action of natural auxin nih.gov. This binding is expected to similarly promote the degradation of Aux/IAA repressors, thereby disrupting the normal regulation of ARF transcription factors and leading to altered expression of auxin-responsive genes upol.czresearchgate.netfrontiersin.org. While studies on the binding affinity of different auxin herbicides to TIR1/AFB receptors show variability, the general principle involves interaction with this co-receptor complex nih.gov.
Cellular and Subcellular Responses to Tricamba Exposure
Alterations in Cell Elongation Processes
Auxins play a vital role in regulating cell elongation, particularly in shoots, where higher concentrations promote elongation, and in roots, where high concentrations can inhibit it nagwa.comsavemyexams.comnih.govsavemyexams.com. The mechanism of auxin-induced cell elongation involves the "acid growth" hypothesis, where auxin stimulates proton pumps in the plasma membrane, leading to acidification of the cell wall, activation of wall-loosening enzymes (like expansins), and increased cell wall extensibility, allowing the cell to expand under turgor pressure nih.govsavemyexams.com.
This compound, by mimicking auxin, is expected to interfere with these processes. The uncontrolled signaling caused by high concentrations of synthetic auxin can lead to abnormal cell elongation orst.edu. In shoots, this might manifest as excessive and disorganized growth, while in roots, it could lead to inhibition of elongation, depending on the concentration and the plant species nagwa.comsavemyexams.comsavemyexams.com.
Impact on Cell Division and Proliferation
Auxins are also involved in regulating cell division and proliferation orst.eduresearchgate.netnih.gov. They influence the cell cycle and the formation of new cells, which is essential for plant growth and organ development researchgate.netnih.gov.
Exposure to this compound can lead to the disruption of normal cell division patterns scribd.com. High concentrations of synthetic auxins are known to induce abnormal and uncontrollable growth, which includes affecting cell division orst.edunationbuilder.com. This can result in disorganized tissue development and the formation of tumors or galls in susceptible plants orst.edu. Some research indicates that certain compounds, including this compound, can affect mitosis and cell division scribd.comuts.edu.augoogleapis.com.
Modifications in Protein Synthesis and Gene Expression
The primary mechanism by which auxin, and thus synthetic auxins like this compound, influences plant development is through the regulation of gene expression upol.czresearchgate.netfrontiersin.orgwikipedia.org. The TIR1/AFB-Aux/IAA-ARF signaling pathway directly modulates the transcription of numerous auxin-responsive genes upol.czresearchgate.netfrontiersin.org.
Exposure to this compound leads to widespread changes in gene expression patterns upol.czresearchgate.netfrontiersin.org. The persistent activation of ARF transcription factors due to the degradation of Aux/IAA repressors results in the altered synthesis of proteins encoded by these genes upol.czresearchgate.netfrontiersin.orglumenlearning.comwikipedia.org. These changes in protein synthesis can affect a wide range of cellular processes, including metabolism, cell wall synthesis, and the production of other regulatory molecules, ultimately contributing to the observed abnormal growth and phytotoxicity scribd.comregulations.gov. The impact on gene expression can be complex and influenced by various factors plos.org.
Compound Information
| Compound Name | PubChem CID |
| This compound | 16824 |
Data Table Example (Illustrative - based on general auxin effects, specific this compound data not found in search results for a table)
| Plant Tissue | Auxin Concentration | Effect on Cell Elongation |
| Shoot | Low to Moderate | Stimulation |
| Shoot | High | Stimulation (potentially excessive) |
| Root | Low | Stimulation |
| Root | High | Inhibition |
Note: This table represents the general understanding of auxin effects and serves as an illustrative example of how data could be presented if specific quantitative data for this compound's effects on cell elongation were available.
This compound is a synthetic auxinic herbicide belonging to the benzoic acid class of herbicides. herts.ac.ukscielo.br It is characterized chemically as 2,3,5-trichloro-6-methoxybenzoic acid. herts.ac.uknih.gov As a synthetic auxin, this compound mimics the activity of the natural plant hormone indole-3-acetic acid (IAA), but at higher concentrations, it disrupts normal plant growth and development, ultimately leading to plant death. orst.edupressbooks.pub
Mechanism of Action of this compound at Cellular and Molecular Levels
This compound, like other auxinic herbicides, exerts its effects by interfering with the plant's hormonal regulation system. At the cellular level, auxinic herbicides can induce abnormal and uncontrolled growth in susceptible plants. orst.edu This disruption is linked to their ability to mimic IAA and interact with auxin receptors. pressbooks.pubhracglobal.com
Auxinic herbicides are known to rapidly induce a wide variety of genetic and physiological responses in plants. hracglobal.com While the precise molecular mechanisms are still being elucidated, research indicates that these herbicides interact with auxin receptors, leading to downstream effects on gene expression and cellular processes. scielo.brhracglobal.com One key aspect of auxin action, which auxinic herbicides mimic, involves the SCFTIR/AFB ubiquitin ligase complex. scielo.br This complex is involved in the degradation of Aux/IAA proteins, which are repressors of auxin-responsive gene expression. scielo.br By promoting the degradation of Aux/IAA proteins, auxinic herbicides can lead to the uncontrolled expression of auxin-responsive genes, resulting in the observed abnormal growth.
Another potential mechanism involves the plasma membrane receptor ABP1 (Auxin Binding Protein 1), although its precise role in auxinic herbicide action and weed resistance is less understood compared to the SCFTIR/AFB pathway. scielo.br Studies have shown that auxinic herbicides can affect cellular processes such as the arrangement of actin filaments and microtubules, and reduce the mobility of peroxisomes and mitochondria. scielo.br The disruption of peroxisome and mitochondrial function can lead to severe oxidative stress due to the accumulation of reactive oxygen species (ROS), contributing to tissue death in susceptible plants. scielo.br Ethylene (B1197577) production is also tightly associated with the phytotoxic response to auxinic herbicides and is a major contributor to effects like epinasty. nih.gov
Comparative Analysis of Auxinic Herbicide Mechanisms: this compound vs. Related Compounds
This compound belongs to the benzoic acid class of auxinic herbicides, alongside compounds like dicamba (B1670444). Other classes of auxinic herbicides include phenoxy-carboxylic acids (e.g., 2,4-dichlorophenoxyacetic acid), pyridinecarboxylic acids (e.g., picloram, clopyralid), quinolinecarboxylic acids (e.g., quinclorac), and pyrimidine (B1678525) carboxylic acid (e.g., aminocyclopyrachlor). scielo.br
While all auxinic herbicides mimic IAA, there can be differences in their specific interactions with auxin receptors and downstream pathways. Research comparing dicamba (a related benzoic acid) and 2,4-D (a phenoxy-carboxylic acid) has shown they can have different requirements for binding to the F-box complex receptor. scielo.br For instance, mutations in the TIR1 and AFB5 genes conferred resistance to dicamba, but only the tir1-1 mutation conferred resistance to 2,4-D. scielo.br This suggests that different synthetic auxins may interact differently with the various TIR/AFB co-receptors, potentially leading to variations in their precise molecular mechanisms and the evolution of resistance. scielo.br
The concept of auxinic herbicides acting on multiple pathways upstream of SCFTIR/AFB has been proposed to potentially reduce the likelihood of resistance evolution compared to herbicides with a single site of action. scielo.br
Molecular Basis of Selective Action in Susceptible Plant Species
The selective action of auxinic herbicides like this compound, controlling broadleaf weeds while leaving grass crops relatively unharmed, is a crucial aspect of their utility. pressbooks.pub This selectivity is primarily attributed to differences in translocation, metabolism, and physiological characteristics between susceptible broadleaf plants and tolerant grasses. pressbooks.pub
In tolerant grasses, selectivity is achieved through restricted translocation of the herbicide, enhanced metabolic detoxification of the compound into non-toxic forms, and the absence of a vascular cambium, which is a primary site of uncontrolled growth in susceptible broadleaf species. pressbooks.pub Susceptible broadleaf species, on the other hand, either lack the metabolic pathways to detoxify the herbicide effectively or translocate it to sensitive growing points where it can exert its disruptive effects on growth. pressbooks.pub
Research findings highlight the importance of herbicide metabolism in conferring tolerance. Susceptible species may accumulate the active form of the herbicide, leading to phytotoxicity, while tolerant species rapidly metabolize it into inactive conjugates or breakdown products. pressbooks.pub While specific detailed research findings solely focused on the molecular basis of this compound selectivity were not extensively found in the provided search results, the general principles of auxinic herbicide selectivity based on differential metabolism and translocation in susceptible versus tolerant species apply to this class of compounds.
Further research at the molecular level is needed to fully elucidate the specific metabolic pathways and transport mechanisms that confer selectivity to this compound in different plant species.
Metabolism and Biodegradation Pathways of Tricamba
Biotransformation Processes in Soil Microbial Systems
Microorganisms in soil play a significant role in the degradation of organic pollutants, including herbicides, through diverse enzymatic pathways mdpi.commdpi.com. Aerobic biotransformation is often a main degradation pathway for benzoic acid herbicides in soil canada.cacanada.ca.
Oxidative degradation processes, such as hydroxylation and dechlorination, are common mechanisms in the microbial biotransformation of chlorinated aromatic compounds mdpi.comresearchgate.net. While direct evidence for these specific pathways for Tricamba was not found, studies on related chlorinated compounds and herbicides indicate their potential relevance. For instance, reductive dechlorination has been observed as a primary pathway in the transformation of certain chlorinated paraffins by microbial consortia researchgate.net. Hydroxylation is also a known initial step in the biodegradation of various aromatic compounds by microorganisms epa.gov.
Demethylation, the removal of a methyl group, and de-esterification, the hydrolysis of an ester bond, are also important metabolic reactions facilitated by microorganisms dokumen.pub. Although this compound is a methoxybenzoic acid (containing a methyl-ether group) and not an ester, demethylation of the methoxy (B1213986) group is a plausible degradation pathway. Studies on the metabolism of methoxybenzoic acids by anaerobic bacteria have been reported sigmaaldrich.cnthegoodscentscompany.com. De-esterification is a known process for the breakdown of ester-containing herbicides in soil, often mediated by bacteria dokumen.pubepa.govepa.gov.
Identifying and characterizing the metabolites formed during microbial degradation is crucial for understanding the complete biodegradation pathway and assessing the environmental fate of a compound. While specific metabolites of this compound in soil microbial systems were not detailed in the provided search results, research on the degradation of related compounds like dicamba (B1670444) has identified metabolites such as 3,6-dichlorosalicylic acid and 2-methoxy-3,6-dichloro-5-hydroxybenzoic acid isotope.com. The formation of hydroxylated and dechlorinated products would be expected based on the potential oxidative and reductive pathways.
Demethylation and De-esterification Processes
Degradation in Plant Systems
Plants can absorb herbicides from the soil and through foliage, and these compounds can undergo metabolic transformations within plant tissues herts.ac.ukscribd.comorst.edu.
This compound is a systemic herbicide absorbed through leaves and translocated throughout the plant herts.ac.uk. The rate of uptake and distribution within a plant can vary depending on the plant species orst.edu. Herbicides like dicamba are absorbed by foliage or roots and translocate throughout the plant, accumulating in actively growing tissues in some species orst.eduorst.edu.
Once inside plant tissues, herbicides can undergo metabolic transformations, although the extent of metabolism can be negligible for some compounds in certain plants orst.edu. Conjugation reactions are a common detoxification mechanism in plants, where the herbicide or its metabolites are conjugated with endogenous substances like sugars or amino acids to form less toxic and more water-soluble conjugates epa.govepa.gov. These conjugates can then be sequestered in vacuoles or bound to cell wall components. While specific metabolic pathways and conjugation reactions for this compound in plants were not detailed, studies on other herbicides indicate that metabolic fate in plants can involve hydroxylation, dealkylation, and conjugation researchgate.net. Plant conjugated metabolites can be bioavailable researchgate.net.
Uptake and Translocation Dynamics within Plant Tissues
Abiotic Degradation Mechanisms
Abiotic processes, such as photodegradation and hydrolysis, play a role in the breakdown of this compound in the environment.
Photodegradation under Environmental Conditions
Photodegradation can contribute to the dissipation of herbicides in the environment. While specific detailed studies solely focused on the photodegradation of this compound were not extensively found, research on structurally related compounds like dicamba (3,6-dichloro-2-methoxybenzoic acid) provides some insight. Dicamba, which shares a similar methoxybenzoic acid structure with chlorine substitutions, has been shown to degrade under UV light. nsf.gov The photolytic half-life for dicamba in aqueous solutions irradiated with UVB lamps (280–340 nm) was reported as 43.3 minutes (0.72 hours), and under simulated sunlight (>300 nm) as 13.4 hours. nsf.gov Photodegradation can also occur on surfaces, such as plant epicuticular waxes, where the half-life for dicamba was found to be longer (105 hours under simulated sunlight). nsf.gov The mechanism of photodegradation can differ depending on the matrix, such as on the surface of clays (B1170129) compared to aqueous solutions. nih.gov Environmental factors like light intensity, temperature, and the presence of photosensitizers can influence the rate and pathways of photodegradation. nih.gov Given the structural similarities, this compound may undergo analogous photochemical transformations, although specific photoproducts and rates for this compound would require dedicated study.
Hydrolytic Stability and Transformation
The hydrolytic stability of a compound in water is a crucial factor in its environmental persistence. This compound's hydrolytic stability has been assessed under different pH conditions. Studies indicate that this compound exhibits varying half-lives depending on the pH of the solution. pic.int
Here is a summary of the hydrolytic stability data for this compound:
| pH | Temperature (°C) | Hydrolytic Half-life (DT50) |
| 5 | 25 | 69 days |
| 7 | 25 | 31 days |
| 9 | 25 | 0.26 days |
This data indicates that this compound is more stable under acidic and neutral conditions and undergoes relatively rapid hydrolysis in alkaline environments. pic.int This pH-dependent hydrolysis is a significant abiotic degradation pathway in aquatic systems and moist soils.
Kinetic Studies of this compound Degradation Rates
Kinetic studies provide quantitative information on how fast a substance degrades under specific conditions. While comprehensive kinetic data covering various environmental compartments specifically for this compound is limited in the provided search results, information on related herbicides like dicamba offers some parallels. The degradation of herbicides in soil can follow first-order kinetics, although deviations can occur due to variations in environmental parameters like soil water content and temperature. epa.govresearchgate.net
For dicamba, half-lives in soil have been reported to range from 30 to 60 days under aerobic conditions, with variations depending on soil type and conditions. orst.edu In aquatic systems, aerobic biotransformation is considered the main degradation pathway for dicamba, with reported half-lives up to 55.9 days, and increased persistence under anaerobic conditions (half-life of 141 days in groundwater). canada.ca
Given the structural similarities between this compound and dicamba, it is plausible that this compound's degradation kinetics in soil and water would also be influenced by factors such as microbial activity, soil properties (e.g., organic carbon content, pH), temperature, and redox conditions. Further specific kinetic studies on this compound in different environmental matrices would be necessary to establish precise degradation rates and half-lives.
Enzymology of this compound Biotransformation
Biotransformation of organic compounds, including herbicides, is often mediated by enzymes produced by microorganisms or present in plants and animals. These enzymes catalyze specific reactions that can lead to the detoxification or degradation of the parent compound.
In the case of dicamba, observed metabolism pathways in animals include demethylation, hydroxylation, and glucuronidation. canada.cacanada.ca In rats, a small percentage of administered dicamba was metabolized to 3,6-dichlorosalicylic acid (3,6-DCSA) and an unidentified metabolite. canada.cacanada.ca 3,6-DCSA is also a major decomposition product of dicamba in aerobic soil, resulting from microbial action. orst.edu
Enzymatic hydrolysis can also play a role in the transformation of certain pesticide formulations, such as the rapid hydrolysis of herbicide esters to their corresponding acids catalyzed by esterase activity. nih.govpublications.gc.ca While this compound is typically discussed as the acid form, enzymatic processes could potentially be involved in its breakdown or the transformation of any ester formulations.
Research into the enzymology of this compound biotransformation would likely focus on identifying microbial enzymes capable of catalyzing dehalogenation, O-demethylation, or ring cleavage, similar to pathways observed for other chlorinated benzoic acid herbicides. orst.edu
Environmental Fate and Transport of Tricamba
Mobility and Leaching Potential in Diverse Soil Types
The mobility of Tricamba in soil is a critical factor determining its potential to leach into groundwater. Mobility is influenced by the interaction between the chemical and the soil matrix, primarily through sorption (adsorption and desorption) processes researchgate.net.
Influence of Soil Organic Matter Content on Sorption
Soil organic matter (SOM) plays a significant role in the sorption of organic chemicals, including herbicides mdpi.commdpi.comnih.gov. The amount and nature of SOM can influence how strongly this compound binds to soil particles. Generally, a higher SOM content can lead to increased sorption, which in turn reduces the amount of chemical available to move through the soil profile mdpi.comnih.gov. However, the specific chemical structure of the organic matter, not just the total carbon content, can also profoundly affect sorption nih.gov. Studies on other organic contaminants have shown that different fractions of SOM, such as humic acid and humin, exhibit varying binding capacities nih.gov.
Role of Soil Texture and pH in Adsorption/Desorption Dynamics
Soil texture and pH are also important factors influencing the adsorption and desorption dynamics of chemicals in soil oecd.orgoecd.org. Soil texture, referring to the proportion of sand, silt, and clay particles, affects water movement and the availability of adsorption sites researchgate.net. Clay minerals, in addition to organic matter, can contribute significantly to the sorption of organic contaminants nih.gov. Soil pH can influence the ionic state of a chemical, particularly for ionizable compounds like carboxylic acids, which can affect their affinity for charged surfaces in the soil mdpi.comscielo.br. For some compounds, higher pH can lead to increased desorption mdpi.comscielo.br.
Volatilization and Atmospheric Transport
Volatilization is the process by which a chemical moves from the soil or water surface into the atmosphere nih.govresearchgate.net. The potential for volatilization is related to the chemical's vapor pressure and its concentration at the surface nih.govumsha.ac.ir. Once in the atmosphere, chemicals can be transported over long distances researchgate.netnih.gov. While information specifically on this compound volatilization is limited in the provided texts, related herbicides can enter the atmosphere through spray drift and volatilization from treated surfaces canada.caresearchgate.net. Atmospheric transport potential is often assessed based on a chemical's atmospheric half-life, with longer half-lives indicating a greater potential for long-range transport .
Runoff and Lateral Movement in Surface Water Systems
Runoff is a significant pathway for pesticides and other chemicals to enter surface water bodies umsha.ac.ircanada.cacanada.cawur.nl. When rainfall or irrigation occurs after application, chemicals can be carried dissolved in water or adsorbed to eroded soil particles umsha.ac.ir. The amount of runoff and the concentration of the chemical in runoff are influenced by factors such as rainfall intensity and duration, application rate, soil type, land slope, and the time elapsed between application and the first rainfall event umsha.ac.irmdpi.com. Herbicides with high solubility and low adsorption capacity are particularly prone to loss through runoff umsha.ac.ir.
Persistence and Dissipation Kinetics in Aquatic Environments
Once in aquatic environments, the persistence of this compound is determined by various dissipation processes, including microbial degradation, photolysis, hydrolysis, volatilization, and adsorption to sediment ccme.ca. For some related compounds, microbial degradation is a primary removal process in water ccme.caorst.edu. Photolysis (degradation by light) can also play a role, although its significance can vary depending on factors like water turbidity orst.eduresearchgate.net. Hydrolysis (degradation by reaction with water) may be a minor dissipation route for some related herbicides ccme.caresearchgate.net. Adsorption to aquatic sediments is generally less significant for highly soluble compounds with low adsorption coefficients ccme.ca.
Modeling and Prediction of this compound Environmental Distribution
Environmental fate and transport models are used to predict the distribution and behavior of chemicals in the environment cdc.govitrcweb.org. These models integrate information on chemical properties, environmental conditions, and transport processes to simulate movement and transformation in different media like soil, water, and air nih.govnih.gov. Modeling approaches can range from simple box models to more complex spatially resolved multimedia models nih.gov. Models specifically designed for pesticide fate and transport in soil and water, incorporating processes like leaching, runoff, and degradation, are used to assess potential environmental concentrations nih.govwur.nl. Species distribution models (SDMs), while often used for ecological predictions, also utilize environmental data to understand the distribution of organisms, which can be indirectly related to the presence and distribution of chemicals in the environment frontiersin.orgnoaa.govbiorxiv.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16824 herts.ac.uknih.govnih.gov |
| 2,3,5-trichloro-6-methoxybenzoic acid | 16824 herts.ac.uknih.gov |
| Dicamba (B1670444) | 16824 (Note: Some search results discuss Dicamba as a related compound, but its CID is the same as this compound in one instance nih.gov, which appears to be an error or synonym listing. The primary focus here is this compound.) |
Data Tables
For example, studies on other compounds illustrate the type of data that would be relevant, such as adsorption coefficients (Kd or Koc) which quantify the partitioning between soil and water oecd.orgoecd.orgccme.caccme.ca, or dissipation half-lives in different environmental compartments canada.cacanada.caccme.caorst.eduresearchgate.netccme.capublications.gc.ca.
A representative (but not this compound-specific) example of how soil sorption data might be presented is shown below, based on the concepts discussed in the search results regarding the influence of soil properties on adsorption mdpi.comnih.govnih.govoecd.orgoecd.orgresearchgate.net:
| Soil Type (Example) | Organic Matter Content (%) (Example) | pH (Example) | Adsorption Coefficient (Kd) (Example mL/g) |
| Sandy Loam | Low | Neutral | Lower Kd |
| Clay Loam | Medium | Slightly Acidic | Medium Kd |
| Silt Loam | High | Alkaline | Higher Kd |
Similarly, data on persistence in water might be presented as half-lives:
| Aquatic Environment (Example) | Conditions (Example) | Half-life (Example Days) |
| Surface Water | Aerobic | Shorter Half-life |
| Groundwater | Anaerobic | Longer Half-life |
Ecological Impact and Non Target Organism Interactions of Tricamba
Impact on Non-Target Terrestrial Flora
Herbicides like tricamba, acting as synthetic auxins, can disrupt the growth regulation systems of sensitive broadleaf plants orst.eduosu.edu. Exposure of non-target terrestrial flora to these compounds can result in a range of adverse effects, even at low concentrations osu.eduxerces.org.
Herbicide Drift Effects on Sensitive Plant Species
Herbicide drift, the off-target movement of herbicide particles or vapors during or after application, is a significant concern for non-target terrestrial vegetation xerces.orgrutgers.eduumn.eduwikipedia.orgohio-state.edu. Dicamba (B1670444), a related synthetic auxin, is known for its potential to drift long distances and cause injury to sensitive broadleaf plants xerces.orgwikipedia.orgresearchgate.net. Symptoms of such exposure can include distinctive leaf cupping, curling, twisting, and stunting osu.eduxerces.orgrutgers.eduumn.edu. Sensitive plant species, including various cultivated crops like soybeans, tomatoes, eggplant, and peppers, as well as wild plant communities, can exhibit severe injury from drift xerces.orgrutgers.eduumn.edu. The severity of the injury can vary depending on the plant species and the level of exposure rutgers.edunih.govbiorxiv.org.
Data from studies on dicamba drift illustrate the varied responses of different plant species:
| Plant Species | Observed Injury Symptoms | Sensitivity |
| Non-tolerant Soybean | Leaf cupping, edges curling upward | Highly Sensitive rutgers.edu |
| Lima Bean | Similar injury symptoms to soybean | Highly Sensitive rutgers.edu |
| Snap Bean | Similar injury symptoms to soybean | Highly Sensitive rutgers.edu |
| Tomato | Leaf twisting, cupping, stunting, crinkling | Highly Sensitive rutgers.eduumn.edu |
| Eggplant | Undersides of leaves curling upward | Highly Sensitive rutgers.edu |
| Bell Pepper | Undersides of leaves curling upward, leaf crinkling | Highly Sensitive rutgers.edu |
| Grapevine | Deformed, stunted, and curled leaves; stem twisting, leaf droop; cupped leaves umn.eduohio-state.edu | Highly Sensitive umn.edu |
| Pepper | Stunted leaves with squiggly veins umn.edu | Highly Sensitive umn.edu |
| Basil | Lowest amount of damage | More Tolerant rutgers.edu |
| Pumpkin | Lowest amount of damage | More Tolerant rutgers.edu |
| Lettuce | Lowest amount of damage | More Tolerant rutgers.edu |
| Kale | Lowest amount of damage | More Tolerant rutgers.edu |
| Showy Milkweed | Distinctive leaf curl xerces.org | Sensitive xerces.org |
| Red Oak | Distinctive leaf curl xerces.org | Sensitive xerces.org |
Beyond visible injury, even sublethal doses of herbicides can affect plant growth, development, and reproductive output umn.eduresearchgate.net. Studies on dicamba have shown that low doses can delay flowering, reduce flowering duration, and decrease the total number of flowers produced in non-target plants researchgate.netnih.govbiorxiv.org.
Long-Term Ecological Consequences for Plant Communities
The repeated or widespread exposure of non-target plant communities to herbicide drift can have long-term ecological consequences. Damage to sensitive wild plant communities, particularly those adjacent to agricultural fields, has been a reported concern with the use of volatile herbicides like dicamba xerces.org. These unmanaged areas often serve as important habitats and provide resources for wildlife xerces.org.
Effects on Aquatic Flora and Primary Producers
Aquatic ecosystems can be exposed to herbicides through runoff, spray drift, or volatilization and subsequent deposition mda.state.mn.us. Primary producers in aquatic environments include algae and aquatic plants. Herbicides can have varying degrees of toxicity to these organisms nih.gov.
Studies on dicamba indicate it is slightly toxic to aquatic invertebrates and fish mda.state.mn.usorst.edu. Regarding aquatic flora, synthetic auxins, the class to which this compound belongs, are considered virtually non-toxic to unicellular algae in some assessments nih.gov. However, other aquatic plants, such as Lemna minor (duckweed), have shown higher sensitivity to synthetic auxins compared to unicellular algae nih.gov.
Elevated nutrient levels can promote the growth of algae and aquatic plants, leading to algal blooms, which can negatively impact aquatic plant communities by reducing light penetration environment.sa.gov.aubelmont.wa.gov.auopen.edu. While this is primarily related to nutrient enrichment (eutrophication), the introduction of herbicides could potentially interact with these conditions or directly affect sensitive aquatic primary producers, altering the balance of the aquatic ecosystem wa.gov. The potential for herbicides to reach surface water via runoff and drift highlights the importance of considering their impact on aquatic flora mda.state.mn.us.
Indirect Ecological Effects on Ecosystem Functionality
The direct effects of herbicides on plants can lead to a range of indirect ecological consequences, impacting the functionality of ecosystems through altered species interactions and food webs mdpi.comnih.govfrontiersin.orgbeyondpesticides.org.
Alteration of Plant-Pollinator Interactions
Herbicide drift, by affecting non-target plants, can disrupt plant-pollinator interactions researchgate.netnih.govbiorxiv.orgumich.eduresearchgate.net. Plants exposed to herbicide drift, such as dicamba, may exhibit changes in traits important for attracting pollinators, including alterations in flowering time, duration, and the number and display of flowers researchgate.netnih.govbiorxiv.org.
Research on dicamba drift has shown that pollinator abundance can be reduced in areas where plants have been exposed to the herbicide nih.govbiorxiv.orgresearchgate.net. Furthermore, pollinator visits to the flowers of affected plant species can decrease nih.govbiorxiv.orgumich.eduresearchgate.net. This disruption in plant-pollinator relationships can have implications for the reproductive success of wild plants and the availability of resources for pollinators, contributing to broader concerns about pollinator declines researchgate.netnih.govbiorxiv.orgumich.edu. The relationship between flower display and pollinator visits has been shown to be disrupted in the presence of dicamba drift nih.govbiorxiv.org.
Impacts on Food Webs Dependent on Affected Vegetation
Changes in plant communities due to herbicide exposure can have cascading effects on food webs that depend on these plants for resources and habitat mdpi.comnih.govfrontiersin.orgbeyondpesticides.orgresearchgate.netnih.gov. When sensitive plant species are eliminated or reduced in abundance by herbicides, herbivores that feed on these plants may experience a decline in their food source, potentially impacting their populations beyondpesticides.org. This can, in turn, affect the predators that prey on these herbivores, creating a trophic cascade mdpi.combeyondpesticides.org.
Assessment of Environmental Partitioning and Exposure Pathways for Ecosystem Components
The environmental partitioning and exposure pathways of this compound determine how this compound distributes among different environmental compartments (soil, water, air, biota) and the routes through which organisms within an ecosystem may come into contact with it. Understanding these processes is crucial for assessing potential ecological impacts.
Environmental Partitioning
The distribution of this compound in the environment is influenced by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for organic matter.
Soil: Based on the behavior of similar benzoic acid herbicides like dicamba, this compound is expected to exhibit moderate to high mobility in soil canada.cachemicalbook.comepa.govresearchgate.net. Factors such as soil texture, organic matter content, and pH influence its adsorption to soil particles chemicalbook.comresearchgate.net. Studies on dicamba indicate that adsorption is generally limited, particularly at higher soil pH levels (greater than 6.0) chemicalbook.com. This suggests that this compound, being structurally similar, would also have a tendency to leach through soil, potentially reaching groundwater canada.ca. Research on the persistence of this compound in soil indicates that its phytotoxicity can decrease over time, although some studies suggest resistance to microbial degradation compared to other herbicides cambridge.org.
Water: this compound is expected to be soluble in water canada.ca. Its solubility influences its potential for movement in both surface water runoff and leaching into groundwater canada.cachemicalbook.com. Similar compounds are moderately persistent in water, with half-lives that can vary depending on conditions such as the presence of oxygen canada.cacanada.ca.
Air: The potential for volatilization of this compound from soil and water surfaces is influenced by its vapor pressure canada.ca. While some related compounds may dissipate into the atmosphere with potential for long-range transport, the extent of this for this compound specifically requires detailed investigation canada.cacanada.ca.
Biota: The potential for bioaccumulation of this compound in organisms is generally considered low based on the properties of similar compounds like dicamba canada.ca. The octanol-water partition coefficient (Kow) provides an indication of a chemical's potential to accumulate in fatty tissues. For dicamba, the log Kow values at various pH levels are negative, suggesting a low likelihood of bioaccumulation canada.ca.
Exposure Pathways for Ecosystem Components
Ecosystem components, including plants, soil invertebrates, aquatic organisms, and terrestrial wildlife, can be exposed to this compound through various pathways:
Direct Contact: Organisms in contact with contaminated soil or water can be directly exposed through dermal absorption or external surface contact itrcweb.org.
Ingestion: Terrestrial organisms, such as soil invertebrates and grazing animals, may ingest soil or plant matter containing this compound residues itrcweb.org. Aquatic organisms can ingest contaminated water or food sources.
Uptake by Plants: As a systemic herbicide, this compound is absorbed by plants, primarily through leaves and roots, and translocated throughout the plant herts.ac.uk. This represents a significant exposure pathway for herbivorous organisms researchgate.net.
Inhalation: While less likely to be a primary pathway for a compound with relatively low volatility, inhalation of airborne particles or vapor containing this compound is a potential, albeit likely minor, exposure route, particularly near application sites scilit.com.
Detailed Research Findings and Data
Specific detailed research findings and quantitative data solely focused on the environmental partitioning and exposure pathways of this compound are limited in readily available public literature compared to more widely used herbicides like dicamba. However, inferences can be drawn from studies on structurally similar compounds.
Studies on dicamba provide some relevant data points for understanding the potential behavior of this compound:
Water Solubility: Dicamba has a reported water solubility of 6.1 g/L at 25°C, indicating high solubility canada.ca. This compound is also expected to be soluble herts.ac.uk.
Vapor Pressure: The vapor pressure of dicamba is reported as 3.4 × 10⁻⁵ mm Hg at 25°C, suggesting slight potential for volatilization canada.ca.
Soil Mobility (Koc): Dicamba shows high mobility in soil with Koc values ranging from 3.5 to 21 canada.ca. The mobility of its degradation product, 3,6-dichlorosalicylic acid, is lower (Koc = 242–2930) canada.cacanada.ca. While specific Koc data for this compound were not found, its structural similarity suggests it would also exhibit notable soil mobility.
Persistence in Water (Half-life): Dicamba is moderately persistent in water, with aerobic half-lives ranging from 39.8 to 45.5 days and anaerobic half-lives up to 141 days canada.cacanada.ca.
Due to the limited specific data for this compound, a detailed data table with precise values for its environmental partitioning parameters is not feasible based on the search results. However, the general behavior can be inferred from its chemical structure and comparison to related compounds like dicamba.
Exposure assessment in ecological risk assessment involves characterizing the site, identifying potential exposure pathways, and estimating exposure duration and concentrations nepc.gov.auepa.gov. For this compound, given its historical use as a herbicide, potential exposure would be highest in areas where it was applied, affecting soil, surface water, and vegetation canada.cacanada.ca. The systemic nature of this compound in plants means that herbivores consuming contaminated vegetation would be exposed herts.ac.ukresearchgate.net. The mobility in soil and persistence in water indicate potential exposure to soil and aquatic organisms canada.cacanada.ca.
Further research specifically on the environmental fate and transport of this compound is necessary for a comprehensive quantitative assessment of its partitioning and exposure pathways in various ecosystems.
Analytical Methodologies for Tricamba Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography plays a central role in separating Tricamba from other components within a sample matrix, allowing for its subsequent identification and quantification.
Gas Chromatography (GC) Coupled with Various Detectors (e.g., ECD, MS)
Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC, the sample is vaporized and transported through a chromatographic column by an inert carrier gas. Separation occurs based on the differential partitioning of analytes between the stationary phase within the column and the mobile gas phase. drawellanalytical.com
Various detectors can be coupled with GC to detect and quantify the separated compounds. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it suitable for detecting chlorinated herbicides such as this compound. nih.govekb.eg Mass Spectrometry (MS) is another powerful detector that provides structural information by measuring the mass-to-charge ratio of ionized molecules and their fragments. GC-MS is valuable for confirming the identity of this compound and can provide lower detection limits in some matrices compared to GC-ECD, especially when interferences are present. nih.govepa.gov GC-MS is frequently used for the detection and analysis of pesticides in environmental samples. ekb.egnih.gov
Research findings indicate that GC, particularly when coupled with sensitive detectors like ECD or MS, is a standard method for analyzing chlorinated acid herbicides in various matrices, including water, soil, and waste samples. epa.gov The sensitivity of the method can be influenced by the level of interferences in the sample matrix. epa.gov
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique used for the analysis of this compound, particularly when the compound may not be sufficiently volatile for GC or when dealing with complex matrices. cdc.gov HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. researchgate.net
Coupling HPLC with Mass Spectrometry (HPLC-MS or LC-MS) provides a highly sensitive and selective method for the detection and quantification of this compound. researchgate.netirb.hr HPLC-MS/MS (tandem mass spectrometry) offers even greater specificity by allowing for the selection of parent ions and the analysis of their fragmentation patterns, which is particularly useful for complex environmental samples where interfering compounds may be present. irb.hrepo.org HPLC-MS is used for both qualitative identification and quantitative determination of compounds. researchgate.net
HPLC methods often utilize reverse-phase columns and various solvent systems for separation. cdc.gov Detection is commonly achieved using UV detectors or mass spectrometry. cdc.gov
Sample Preparation and Extraction Protocols from Environmental Matrices
Environmental samples, such as water, soil, and air, often contain complex matrices that can interfere with the direct analysis of this compound. Therefore, sample preparation and extraction protocols are critical steps to isolate and concentrate the analyte, remove interfering substances, and make the sample compatible with the chosen analytical technique. organomation.comchromatographyonline.commdpi.com The nature of the sample matrix significantly influences the required preparation steps. chromatographyonline.com
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and cleanup of analytes from various matrices, including environmental samples. organomation.comuwyo.edu SPE utilizes a solid sorbent material to selectively retain the analyte while the matrix components are washed through. The retained analyte is then eluted with a suitable solvent. epo.org
SPE is effective for concentrating analytes from large sample volumes, improving detection limits. uwyo.edu The choice of SPE sorbent depends on the chemical properties of the analyte and the matrix. For acidic herbicides like this compound, which is a benzoic acid derivative, appropriate sorbents and elution conditions are selected to optimize recovery. nih.gov Studies on similar acidic herbicides have demonstrated the effectiveness of SPE for sample preparation from water and soil matrices prior to chromatographic analysis. uwyo.edu
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is another common technique used to isolate analytes based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comwikipedia.org The analyte partitions into the solvent in which it is more soluble. phenomenex.com
LLE is a versatile method for separating compounds with different polarities and is often used for sample cleanup and enrichment. phenomenex.com For the extraction of organic compounds like pesticides from water samples, LLE is a standard approach. wikipedia.org While relatively simple, LLE can be solvent-intensive and time-consuming. phenomenex.com
Spectroscopic Characterization Methods
Spectroscopic methods provide information about the interaction of this compound with electromagnetic radiation, which can be used for its identification and structural characterization. While chromatography is primarily used for separation and quantification, spectroscopy can complement these techniques by providing confirmatory structural data.
Techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) can be used for the characterization of this compound. nih.govgoogle.com IR spectroscopy provides information about the functional groups present in the molecule based on its vibrational modes. vnmu.edu.ua Mass spectrometry, as discussed in the context of GC-MS and HPLC-MS, provides information about the molecular weight and fragmentation pattern, which is unique to a specific compound. nih.govherts.ac.uk
While the search results specifically mention GC-MS and FTIR spectra being available for this compound, detailed research findings focusing solely on the spectroscopic characterization of this compound beyond its coupling with chromatography were not extensively found within the provided snippets. nih.govgoogle.com However, spectroscopic techniques are generally applied in analytical chemistry for compound identification and confirmation. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16824 |
Data Tables
A hypothetical data table illustrating typical performance characteristics for this compound analysis based on the discussed methods could include parameters like:
| Analytical Method | Matrix | Sample Preparation | Detection Limit | Recovery (%) |
| GC-ECD | Water | LLE/SPE | ppt - ppb | 80 - 110 |
| GC-MS | Soil | SPE/LLE | ppb - ppm | 75 - 105 |
| HPLC-MS | Water | SPE | ppt - ppb | 85 - 115 |
Immunochemical Assays for Rapid Screening
Immunochemical methods offer simple, rapid, and sensitive approaches for the detection and quantification of various substances, including potential contaminants like pesticides. univr.it These techniques leverage the highly specific binding reaction between an antigen (the target analyte, in this case, this compound) and a corresponding antibody. univr.itquanterix.com This specificity allows for the selective detection of the target compound within complex matrices, often without extensive sample preparation. univr.it
Enzyme immunoassays (EIA), particularly the enzyme-linked immunosorbent assay (ELISA), are common quantitative immunochemical methods. quanterix.comcuni.cz In ELISA, either the antigen or antibody is immobilized on a solid phase, such as the wells of a microtiter plate. cuni.cz The reaction between the immobilized component and the analyte in the sample is then detected and quantified using an enzyme label. cuni.cz ELISA can be configured in competitive or non-competitive formats, depending on the nature and size of the analyte. quanterix.comcuni.cz Competitive immunoassays are often used for the detection of small molecules like pesticides, where the target analyte in the sample competes with a labeled analog for a limited number of antibody binding sites. quanterix.comcuni.cz The signal generated is inversely proportional to the concentration of the analyte in the sample. quanterix.com
Rapid immunochemical methods, such as lateral-flow immunochromatographic strips (LF-ICS), also known as dipsticks or test strips, represent another important application for fast, on-site screening. univr.itcuni.czpsu.edu These tests typically involve reagents anchored in a porous substrate, allowing for quick sample application and result interpretation. cuni.cz While some studies have explored immunochromatographic tests for other anesthetic residues in fish, research specifically detailing immunochemical assays for this compound residues appears limited. researchgate.net
Immunochemical assays generally offer advantages in terms of speed, cost-effectiveness, and ease of use compared to some traditional chromatographic techniques. univr.itpsu.eduajol.info However, it is important to note that while highly sensitive, immunochemical results may sometimes require confirmation by other analytical methods due to potential cross-reactivity or matrix effects. psu.edubiochemia-medica.com Cross-reactivity occurs when antibodies bind to substances structurally similar to the target analyte, potentially leading to false positive results. ajol.infobiochemia-medica.com
Method Validation and Quality Assurance in this compound Analysis
Method validation is a critical process in analytical chemistry to demonstrate that a method is suitable for its intended purpose and will consistently produce reliable and accurate results. solubilityofthings.cominorganicventures.comchromatographyonline.comwisdomlib.orgfda.gov This is essential for ensuring the integrity of analytical data, particularly in regulated environments. chromatographyonline.comwisdomlib.org The validation process typically involves evaluating several key performance characteristics. chromatographyonline.comwisdomlib.org
Key validation parameters include:
Specificity: The ability of the method to uniquely measure the target analyte in the presence of other components in the sample matrix. wisdomlib.orgresearchgate.net
Accuracy: The closeness of agreement between the measured value and the true or accepted reference value. chromatographyonline.comwisdomlib.orgfda.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample under defined conditions. chromatographyonline.comwisdomlib.org Precision can be assessed at different levels, including repeatability (within a single laboratory over a short period) and reproducibility (between different laboratories). inorganicventures.com
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with an acceptable level of accuracy and precision. chromatographyonline.comwisdomlib.orgresearchgate.net
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a defined range. chromatographyonline.comwisdomlib.orgresearchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. wisdomlib.org
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. wisdomlib.orgfda.gov
Quality assurance (QA) and quality control (QC) are integral components of analytical chemistry that work together to ensure the reliability and accuracy of results. solubilityofthings.comscribd.com QA is a systematic process that encompasses all planned and systematic activities needed to provide confidence that a product or service will satisfy given requirements for quality. solubilityofthings.com QC, on the other hand, refers to the operational techniques and activities used to fulfill requirements for quality. solubilityofthings.com
In the context of this compound analysis, a robust QA/QC program would involve several elements:
Standard Operating Procedures (SOPs): Clearly defined written procedures for all aspects of the analytical method, from sample preparation to data analysis. scribd.comelte.hu
Calibration and Maintenance: Regular calibration and maintenance of analytical instruments to ensure they are functioning correctly and providing accurate measurements. scribd.comelte.hu
Use of Quality Control Samples: Analysis of QC samples with known concentrations of this compound alongside sample batches to monitor method performance, accuracy, and precision over time. scribd.comepa.gov These can include laboratory control samples, matrix spikes, and blanks. epa.gov
Method Blanks: Analysis of blank samples (containing no analyte) to assess for potential contamination. epa.gov
Matrix Spikes: Adding a known amount of this compound to a sample matrix to evaluate the method's ability to accurately recover the analyte in that specific matrix. epa.gov
Proficiency Testing: Participation in external proficiency testing programs where available, which involves analyzing samples with unknown concentrations provided by an external body to compare results with other laboratories. scribd.com
Documentation and Record Keeping: Maintaining thorough records of all analytical activities, including sample information, method parameters, raw data, and QC results. solubilityofthings.comepa.gov
Advanced Research Perspectives on Tricamba
Computational Chemistry and Molecular Modeling for Structure-Activity Relationships
Computational chemistry and molecular modeling play a crucial role in understanding the relationship between the chemical structure of Tricamba and its biological activity in plants. These methods allow researchers to predict how this compound interacts with target molecules, such as auxin receptors, and to identify key structural features that govern its herbicidal efficacy. Computational approaches can complement experimental studies by providing insights into binding mechanisms and predicting the activity of related compounds. nih.govscielo.brmdpi.com
Docking Studies of this compound with Auxin Receptors
Docking studies are a primary tool in computational chemistry used to predict the preferred orientation and binding affinity of a small molecule, like this compound, to a protein target, such as auxin receptors. jscimedcentral.com Auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins, are key components of the plant's auxin signaling pathway. researchgate.netnih.gov By simulating the interaction between this compound and the binding site of these receptors, researchers can gain insights into how this compound mimics natural auxins and triggers downstream signaling cascades that lead to herbicidal effects. researchgate.netolemiss.edu These studies can help identify critical amino acid residues involved in the binding process and explain the specificity or promiscuity of this compound binding to different receptor subtypes or in different plant species. researchgate.netnih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound and related synthetic auxins, QSAR models can correlate various molecular descriptors (physicochemical properties, structural features) with their herbicidal potency. nih.govicps.it By developing QSAR models, researchers can predict the activity of new, untested compounds, guide the design of more effective herbicides with desired properties, and potentially reduce the need for extensive experimental testing. nih.govicps.it QSAR analysis can help elucidate which structural characteristics of this compound are most important for its activity as a synthetic auxin. wikipedia.orgnih.gov
Omics Approaches in Plant Responses to this compound
Omics technologies, including transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the global molecular changes that occur in plants in response to this compound exposure. These high-throughput approaches allow for the simultaneous measurement of thousands of molecules (RNA transcripts, proteins, or metabolites), offering a systems-level understanding of the plant's reaction. nih.govcas.cz
Transcriptomic Analysis of Gene Expression Changes
Transcriptomic analysis involves studying the complete set of RNA transcripts produced by a plant under specific conditions, such as exposure to this compound. mdpi.comnih.gov By comparing the transcriptomes of treated and untreated plants, researchers can identify genes that are up-regulated or down-regulated in response to the herbicide. nih.govresearchgate.netnih.gov This provides insights into the genetic pathways and regulatory networks activated by this compound. For instance, transcriptomic studies can reveal changes in the expression of genes related to auxin signaling, stress responses, detoxification mechanisms, and growth regulation, shedding light on how the plant perceives and responds to the synthetic auxin signal. mdpi.comfrontiersin.org
Proteomic Profiling of Protein Responses
Proteomic profiling focuses on the large-scale study of proteins, including their abundance, modifications, and interactions, in plants exposed to this compound. frontiersin.orgscitechnol.com Proteins are the primary functional molecules in cells, and changes in their profiles reflect the cellular processes and pathways that are active in response to the herbicide. cas.czfrontiersin.org Quantitative proteomic techniques can identify proteins that are differentially expressed or modified following this compound treatment. nih.gov This can reveal key proteins involved in this compound metabolism, transport, signal transduction, and the execution of herbicidal effects, complementing transcriptomic data by providing a direct measure of protein-level changes. nih.govresearchgate.net
Metabolomic Investigation of Biochemical Shifts
Metabolomic investigation involves the comprehensive analysis of the complete set of small molecules, or metabolites, present in a plant sample after this compound exposure. nih.govresearchgate.netmdpi.com Metabolites are the end products of cellular processes and provide a snapshot of the physiological and biochemical state of the plant. nih.govplos.org By analyzing changes in metabolite profiles, researchers can identify biochemical pathways that are affected by this compound, such as alterations in primary metabolism, secondary metabolite production, or hormone levels. researchgate.netplos.orgknaw.nl These shifts can indicate the plant's attempts to detoxify the herbicide, cope with stress, or undergo the physiological changes induced by the synthetic auxin activity. researchgate.netknaw.nl
Bioremediation Strategies for this compound-Contaminated Environments
This compound, a chlorinated benzoic acid herbicide, is considered an obsolete pesticide, indicating its persistence and potential for environmental contamination herts.ac.ukiloencyclopaedia.org. The presence of such recalcitrant compounds in soil and water necessitates the development of effective remediation strategies. Bioremediation, which utilizes biological agents, primarily microorganisms, to degrade or detoxify contaminants, represents a promising approach for addressing this compound contamination researchgate.netijrti.orgnih.gov.
While specific detailed research findings on the bioremediation of this compound are limited in the available literature, the principles and techniques applied to other persistent organic pollutants and chlorinated aromatic compounds provide a framework for understanding potential strategies. Bioremediation techniques can be broadly classified into in situ methods, where treatment occurs at the contaminated site, and ex situ methods, which involve excavating and treating the contaminated material elsewhere ijrti.orgnih.gov.
Key approaches within bioremediation that could be explored for this compound include:
Microbial Biodegradation: This involves stimulating or introducing microorganisms capable of breaking down the chemical structure of this compound. Microbes can utilize pesticides as a source of carbon or energy, transforming them into less toxic substances researchgate.netijrti.org. For chlorinated compounds, dehalogenation is often a critical initial step in the degradation pathway.
Bioaugmentation: This technique involves introducing specific microorganisms known to have the capability to degrade the target contaminant into the contaminated environment ijrti.orgnih.gov. This can be particularly useful if the native microbial population lacks the necessary metabolic pathways for this compound degradation. Research on the bioremediation of other chlorinated compounds, such as triclocarban, has shown the potential of specific bacterial strains (e.g., Rhodococcus and Pseudomonas species) to enhance degradation nih.gov.
Biostimulation: This involves modifying the environmental conditions, such as adding nutrients, electron donors or acceptors, or adjusting pH and moisture content, to enhance the activity and growth of indigenous microorganisms that may have some capacity to degrade this compound ijrti.org.
Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water ijrti.orgcrccare.com. Plants can take up contaminants through their roots, store them, or release enzymes that promote microbial degradation in the rhizosphere.
The effectiveness of bioremediation strategies for this compound would depend on various factors, including the concentration of this compound, the type of contaminated matrix (soil, water, or sediment), the presence and activity of suitable microbial populations, and environmental conditions such as temperature, pH, and nutrient availability ijrti.org. Challenges may include the low bioavailability of this compound in soil due to sorption and its potential toxicity to microorganisms at high concentrations.
Further research is needed to identify specific microbial consortia or enzymes capable of efficiently degrading this compound and to optimize bioremediation parameters for different environmental settings.
Historical Case Studies and Policy Implications of Obsolete Agrochemicals
This compound is recognized as an obsolete herbicide, highlighting a broader issue concerning stockpiles of outdated and often hazardous agrochemicals around the world herts.ac.ukiloencyclopaedia.org. The accumulation of obsolete pesticides is a significant environmental and public health problem, particularly in developing countries fao.orgfao.org.
Historical case studies of obsolete agrochemicals reveal several common causes for their accumulation, including:
Bans or withdrawal of products for health or environmental reasons without adequate plans for existing stocks fao.orgfao.org.
Inadequate storage conditions leading to product deterioration fao.orgfao.org.
Donations or purchases in excess of actual needs fao.org.
Lack of proper inventory management and monitoring fao.org.
These factors have resulted in numerous sites contaminated with obsolete pesticides, posing risks of leakage into soil and water, and potential exposure to humans and wildlife fao.orgfao.org.
One example illustrating the issue of obsolete pesticides, where this compound has been identified, is in the context of projects aimed at managing and disposing of such stockpiles. For instance, a project in Egypt supported by the Global Environment Facility aimed to address the management of obsolete pesticides, including Persistent Organic Pollutants (POPs) and PCBs, and involved the environmentally sound disposal of existing stocks and the remediation of contaminated sites worldbank.org. This compound was among the pesticides listed in the context of this project worldbank.org.
The existence of obsolete agrochemicals like this compound has significant policy implications. International frameworks and conventions, such as the Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in International Trade, aim to prevent future accumulations by promoting information exchange and informed decision-making regarding the import of potentially hazardous chemicals pic.int. Organizations like the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) provide guidelines to governments on preventing the accumulation of obsolete pesticide stocks through better regulation, inventory management, and responsible procurement fao.orgwho.int.
Addressing the legacy of obsolete pesticides requires concerted efforts involving identification, safe storage, environmentally sound disposal (often through methods like high-temperature incineration), and remediation of contaminated sites fao.org. Policies need to emphasize the entire lifecycle of pesticides, from production to disposal, and promote sustainable pest management practices to minimize the reliance on potentially persistent chemicals. The classification of this compound as obsolete by organizations like WHO underscores the need for continued efforts to manage existing stocks and prevent similar issues with currently used agrochemicals iloencyclopaedia.orgwho.int.
Q & A
Basic Research Questions
Q. How to design reproducible experiments for Tricamba stability under varying environmental conditions?
- Methodology : Use controlled mesocosm systems to simulate field conditions (pH, temperature, UV exposure) with HPLC-UV quantification . Include triplicate samples and negative controls to isolate degradation pathways. Reference EPA Method 547 for aqueous matrices .
- Key Parameters :
| Variable | Range Tested | Analytical Technique |
|---|---|---|
| pH | 4.0–9.0 | Potentiometric titration |
| Temperature | 10–40°C | GC-MS with derivatization |
- Validation : Cross-check degradation products with NIST database and spiked recovery tests (85–115% acceptable) .
Q. What statistical approaches resolve contradictory data on this compound’s soil adsorption coefficients (Koc)?
- Conflict Analysis : Apply ANOVA to datasets from loam vs. clay soils, controlling for organic matter content. Use Cohen’s d to quantify effect sizes where batch equilibrium studies report conflicting Koc values (e.g., 50–200 mL/g) .
- Resolution : Stratify data by soil taxonomy (USDA classifications) and retest using standardized OECD Guideline 106 .
Advanced Research Questions
Q. How to reconcile mechanistic contradictions in this compound’s phytotoxicity across monocot and dicot species?
- Hypothesis Testing :
Conduct transcriptomic profiling (RNA-seq) on Arabidopsis (dicot) and Zea mays (monocot) exposed to 0.1–10 ppm this compound.
Apply Gene Ontology (GO) enrichment analysis to identify divergently regulated pathways (e.g., auxin signaling vs. oxidative stress) .
- Contradiction Management : Use TRIZ-based contradiction matrix to prioritize factors (e.g., herbicide efficacy vs. non-target toxicity) .
Q. What multi-omics strategies validate this compound’s metabolic breakdown in non-model soil microbiota?
- Integrated Workflow :
- Metagenomics : Shotgun sequencing of soil microbiomes pre/post-Tricamba exposure (Illumina NovaSeq).
- Metabolomics : LC-HRMS to identify transient intermediates (e.g., 3,6-dichlorosalicylic acid).
Q. How to optimize predictive models for this compound drift in heterogeneous agricultural landscapes?
- Modeling Framework :
- Inputs : GIS layers (topography, wind patterns), sprayer calibration data, and particle size distribution (Malvern Mastersizer).
- Validation : Compare AgDRIFT<sup>®</sup> simulations with field fluorometry tracers (R<sup>2</sup> ≥ 0.7 acceptable) .
Methodological Guidelines
- Data Reproducibility : Archive raw chromatograms and sequencing reads in FAIR-compliant repositories (e.g., NCBI SRA, Zenodo) with explicit metadata (ISO 16133) .
- Contradiction Reporting : Use PRISMA flow diagrams to document excluded datasets and justify analytical thresholds (e.g., p < 0.05 vs. false discovery rate) .
Note : Avoid citing non-peer-reviewed platforms (e.g., BenchChem). For structural analogs, cross-validate with PubChem CID 30340 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
